![molecular formula C22H21NO5S2 B4018898 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate](/img/structure/B4018898.png)
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate
Description
The synthesis and study of complex molecules like "2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate" contribute significantly to the field of organic chemistry, offering potential applications in pharmaceuticals, materials science, and as intermediates in organic syntheses.
Synthesis Analysis
The synthesis of molecules incorporating morpholine and naphthalene moieties involves multi-step organic reactions. For instance, compounds with structural similarities were synthesized through halogenated hydrocarbon amination reactions, as seen in the preparation of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, where morpholine reacts with a halogenated precursor to introduce the morpholinyl moiety into the naphthalene framework (Cai Zhi, 2010).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic and crystallographic techniques. For related compounds, structures have been elucidated using 1H NMR, IR, HRMS, and X-ray single-crystal diffraction, providing insights into the arrangement of molecular frameworks and the conformation of morpholine rings (Cai Zhi, 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, esterification, and cyclization, leading to the formation of complex structures. The reactivity is influenced by the presence of electron-withdrawing or electron-donating groups on the naphthalene and morpholine frameworks, affecting the outcome of reactions such as the synthesis of diphenyl(1-substituted-2-naphthyl)phosphines through nucleophilic aromatic substitution (T. Hattori et al., 1994).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. For example, the crystal structure analysis of related compounds can reveal the spatial arrangement and packing in the solid state, influencing the compound's physical properties and reactivity (Qun Zhao, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are determined by functional groups, which dictate reactivity, stability, and interactions with other molecules. Studies on similar compounds have shown that the introduction of morpholine and naphthalene derivatives can lead to molecules with antibacterial activity, highlighting the potential pharmaceutical applications of these chemicals (Cai Zhi, 2010).
properties
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-26-20-9-7-18(22(29)23-10-12-27-13-11-23)15-21(20)28-30(24,25)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZMIZOCQCTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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